3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate
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Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate is a useful research compound. Its molecular formula is C23H17ClN2O4S and its molecular weight is 452.91. The purity is usually 95%.
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Biological Activity
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a pyrazole ring and a phenylsulfonyl group, which contribute to its diverse pharmacological properties. Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory, analgesic, antioxidant, and anticancer activities.
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness in reducing inflammation in various animal models. A study indicated that related pyrazolone compounds exhibited significant anti-inflammatory activity with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL against Staphylococcus aureus and Escherichia coli to 12.5 µg/mL against Pseudomonas aeruginosa .
Analgesic Effects
The analgesic properties of this compound have also been explored. In vivo studies suggest that pyrazole derivatives can effectively alleviate pain, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which often have adverse side effects . The mechanism of action typically involves modulation of pain pathways through inhibition of cyclooxygenase enzymes.
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. Pyrazole derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress and damage. This property is crucial in preventing various chronic diseases, including cancer and cardiovascular disorders.
Anticancer Potential
Recent research has indicated that pyrazole derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by modulating specific cellular pathways involved in cell survival and proliferation. Studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain pyrazole derivatives could inhibit tumor growth effectively.
The biological activity of this compound is thought to involve several mechanisms:
Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of pro-inflammatory mediators.
Receptor Modulation : By interacting with specific receptors, the compound can alter signaling pathways that regulate pain and inflammation.
Gene Expression Alteration : It may influence the transcriptional activity of genes associated with inflammation and cancer progression.
Comparative Analysis with Other Pyrazole Derivatives
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
3-Methyl-1-phenylpyrazole | Basic pyrazole structure | Lacks substituents | Moderate anti-inflammatory |
Phenylsulfonamide | Contains sulfonamide group | No pyrazole ring | Limited analgesic effects |
4-(Phenylsulfonyl)-1H-pyrazole | Similar sulfonamide feature | Different substitution pattern | Stronger anti-inflammatory effects |
Case Studies
A study conducted on various pyrazolone derivatives highlighted their potential as lead compounds for developing new anti-inflammatory agents. Notably, compounds with higher Pa values (>0.71) were identified as promising candidates for further investigation . Another study demonstrated that specific analogs exhibited superior anticancer activity compared to traditional chemotherapeutics like indomethacin .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEQSUCHSIKSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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